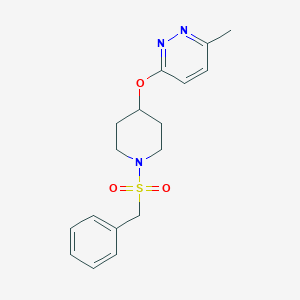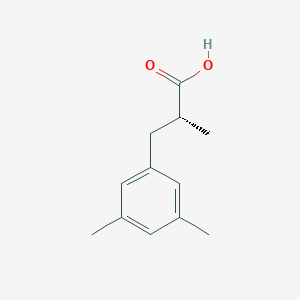
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Metal Complexes
The compound 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, when used as a ligand in transition metal complexes, exhibits interesting photophysical properties. A study by Destefano and Geiger (2017) explored a platinum(II) complex with this ligand and found it to be luminescent at room temperature. This suggests potential applications in materials science, particularly for developing new luminescent materials.
Organic Synthesis and Chemical Transformations
Synthesis of Pyrazolo-pyridines and Pyrimidinones
The chemical versatility of this compound is highlighted in its use for synthesizing various heterocyclic compounds. Dzvinchuk (2007) demonstrated the synthesis of pyrazolo[3,4-b]pyridines and 6-(1H-benzimidazol-2-yl)pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones utilizing this compound as a starting material (Dzvinchuk, 2007). These findings are valuable for medicinal chemistry and the development of new pharmaceuticals.
Anticancer Potential
Novel Anticancer Compounds
Research has also explored the anticancer potential of derivatives of this compound. Rasal, Sonawane, and Jagtap (2020) synthesized a series of derivatives and evaluated their in vitro anticancer activity, finding significant antiproliferative activity against specific human cancer cell lines (Rasal, Sonawane, & Jagtap, 2020). These findings suggest a promising avenue for the development of new anticancer drugs.
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Derivatives
A study by Sindhe et al. (2016) explored the antimicrobial and antioxidant properties of compounds derived from this compound. They synthesized a series of carboxamide derivatives showing good antimicrobial and antioxidant activities, which could be beneficial in developing new therapeutic agents (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).
Properties
IUPAC Name |
5-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-8-5-11-12(6-9(8)2)17-14(16-11)10-3-4-13(18)15-7-10/h3-7H,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHPZAQTGVOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)


![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2466905.png)
![1,3,6,7-tetramethyl-8-[2-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466906.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2466907.png)
![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)
![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2466917.png)
![5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2466918.png)
![3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466920.png)

